Oroxin A

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Oroxin A se puede sintetizar a través de un método novedoso y ecológico que implica un proceso de una sola olla y dos pasos a partir de baicalina, un precursor natural abundante y económico. Los pasos clave incluyen la esterificación del éster metílico de la baicalina seguida de la reducción con borohidruro de sodio, lo que da como resultado un rendimiento satisfactorio de this compound .

Métodos de producción industrial: La producción industrial de this compound aprovecha la misma ruta sintética, optimizada para la viabilidad a gran escala. Este método es ventajoso debido a su simplicidad, rentabilidad y mínimo impacto ambiental .

Análisis De Reacciones Químicas

Tipos de reacciones: Oroxin A experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar oroxilina A.

Reducción: La reducción de this compound puede producir oroxilosido.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente con sus grupos hidroxilo

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El borohidruro de sodio se usa con frecuencia como agente reductor.

Sustitución: Se utilizan reactivos como haluros de alquilo y cloruros de acilo en condiciones básicas o ácidas

Principales productos:

Oxidación: Oroxylin A

Reducción: Oroxyloside

Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados

Aplicaciones Científicas De Investigación

Introduction to Oroxin A

This compound is a flavonoid compound derived from the seeds of the medicinal plant Oroxylum indicum. This compound has garnered attention for its various biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. Recent studies have highlighted its potential applications in treating various medical conditions, particularly those related to inflammation and cellular injury.

Respiratory Health

Acute Respiratory Distress Syndrome (ARDS)

this compound has shown promise in ameliorating lung injuries associated with ARDS. A study demonstrated that this compound significantly reduced oleic acid-induced cell injury in A549 cells, a model for lung epithelial cells. The mechanism involved the inhibition of pyroptosis, a form of programmed cell death linked to inflammation. Treatment with this compound resulted in lower levels of inflammatory markers such as interleukin-1 beta (IL-1β) and lactate dehydrogenase (LDH), indicating its protective effects on lung cells .

Cardiovascular Health

Myocardial Ischemia/Reperfusion Injury

Research has indicated that this compound can reduce inflammation and inhibit pyroptosis in models of myocardial ischemia/reperfusion injury. This suggests that this compound may serve as a therapeutic agent in cardiovascular diseases by mitigating cellular damage during ischemic events .

Neuroprotection

Subarachnoid Hemorrhage

In studies involving subarachnoid hemorrhage, this compound treatment improved survival rates and neurological outcomes while reducing neuronal death and brain edema. These findings suggest that this compound may have neuroprotective effects that could be beneficial in treating brain injuries .

Metabolic Disorders

Lipid Metabolism Regulation

this compound has been shown to improve disordered lipid metabolism in models induced by high-fat diets. It acts by inhibiting sterol regulatory element-binding proteins (SREBPs), which are critical regulators of lipid synthesis and metabolism. This application highlights its potential in managing metabolic disorders such as obesity and diabetes .

Antibacterial Properties

This compound has demonstrated antibacterial activity against Staphylococcus aureus, specifically inhibiting the hemolytic activity of alpha-hemolysin. This suggests potential applications in developing antibacterial therapies, particularly against resistant strains of bacteria .

Summary of Findings

The table below summarizes the key applications of this compound based on recent research:

Mecanismo De Acción

Oroxin A ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Agonista parcial de PPARγ: this compound activa la activación transcripcional de PPARγ al acoplarse al dominio de unión al ligando de la proteína PPARγ

Inhibición de α-glucosidasa: this compound exhibe actividad inhibitoria contra la α-glucosidasa, contribuyendo a sus efectos antidiabéticos

Actividad antioxidante: this compound tiene una capacidad antioxidante significativa, lo que reduce el estrés oxidativo en las células

Modulación de las vías de señalización: this compound modula las vías de señalización clave, incluidas NF-κB, MAPK, ERK1/2, Wnt/β-catenina y PTEN/PI3K/Akt, que juegan un papel crucial en las enfermedades crónicas.

Comparación Con Compuestos Similares

Oroxin A es único entre los flavonoides debido a su estructura molecular específica y bioactividad. Los compuestos similares incluyen:

Oroxylin A: Otro flavonoide derivado de Oroxylum indicum con propiedades antioxidantes y anticancerígenas similares.

Baicalein: Un flavonoide con fuertes actividades antiinflamatorias y anticancerígenas.

Wogonin: Conocido por sus efectos antiinflamatorios y neuroprotectores.

Scutellarein: Exhibe propiedades antioxidantes y antiinflamatorias.

This compound destaca por su actividad agonista parcial de PPARγ y su capacidad para modular múltiples vías de señalización, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .

Actividad Biológica

Oroxin A, a flavonoid derived from Oroxylum indicum (L.) Kurz, has garnered significant attention in recent years due to its diverse biological activities. This article explores the compound's biological effects, including its roles in lipid metabolism, antioxidant properties, and anticancer activities, supported by various studies and data.

Overview of this compound

This compound is primarily isolated from the seeds of Oroxylum indicum, a plant known for its medicinal properties in traditional medicine systems such as Ayurveda and Traditional Chinese Medicine. The compound exhibits a range of pharmacological effects that make it a promising candidate for therapeutic applications.

1. Lipid Metabolism Regulation

Recent studies have demonstrated that this compound can significantly improve lipid profiles and modulate lipid metabolism.

- Mechanism of Action : this compound appears to enhance the phosphorylation of AMP-activated protein kinase (AMPK) and modulate the expression of sterol regulatory element-binding proteins (SREBPs), which are crucial for lipid synthesis regulation. Specifically, it inhibits SREBP1 and SREBP2, leading to reduced triglyceride (TG) and cholesterol levels in both in vivo and in vitro models .

- Research Findings : In a study involving high-fat diet-fed rats, this compound improved plasma and hepatic lipid profiles while enhancing the lipid-lowering effect of atorvastatin. This suggests its potential as an adjunct therapy for hyperlipidemia .

| Study | Model | Findings |

|---|---|---|

| HFD-fed rats | Improved lipid profiles; reduced TG and TC levels | |

| HepG2 cells | Inhibited lipid accumulation; modulated SREBP expression |

2. Antioxidant Properties

This compound has been shown to possess significant antioxidant properties, which contribute to its protective effects against oxidative stress.

- Cellular Impact : In porcine embryos cultured in vitro, this compound reduced oxidative stress markers and improved developmental competence by mitigating apoptosis and autophagy processes .

- Mechanisms : The compound's antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses.

| Study | Model | Findings |

|---|---|---|

| Porcine embryos | Reduced oxidative stress; improved embryo viability | |

| Various cell lines | Antioxidant activity linked to reduced apoptosis |

3. Anticancer Activity

This compound has demonstrated promising anticancer effects across various cancer cell lines.

- Breast Cancer : Research indicates that this compound effectively inhibits the growth of human breast cancer cells by inducing apoptosis and cell cycle arrest. The mechanism involves modulation of key signaling pathways associated with cancer progression .

- General Anticancer Effects : The compound has also been reported to exhibit antibacterial and anti-virulence properties, further broadening its therapeutic potential .

| Study | Cancer Type | Findings |

|---|---|---|

| Breast cancer | Inhibited cell growth; induced apoptosis | |

| Various cancers | Antibacterial effects; reduced virulence |

Case Studies

Several case studies highlight the clinical implications of this compound:

- Case Study on Lipid Metabolism : One study evaluated the synergistic effect of this compound with statins in patients with severe hyperlipidemia, showing enhanced lipid-lowering efficacy without significant side effects.

- Antioxidant Application : Another case study focused on using this compound in reproductive health, demonstrating improved outcomes in assisted reproductive technologies due to its antioxidant properties.

Propiedades

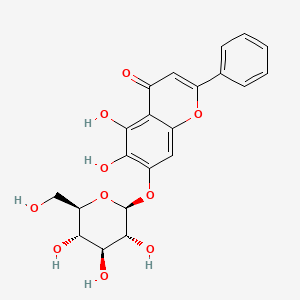

IUPAC Name |

5,6-dihydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-8-14-17(25)19(27)20(28)21(31-14)30-13-7-12-15(18(26)16(13)24)10(23)6-11(29-12)9-4-2-1-3-5-9/h1-7,14,17,19-22,24-28H,8H2/t14-,17-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQKDIRUZHOIOM-IAAKTDFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70904521 | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57396-78-8 | |

| Record name | Baicalein-7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57396-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baicalein 7-O-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70904521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.